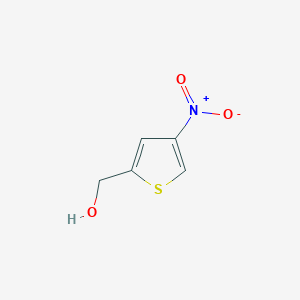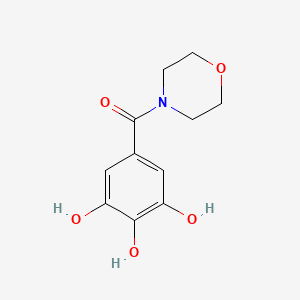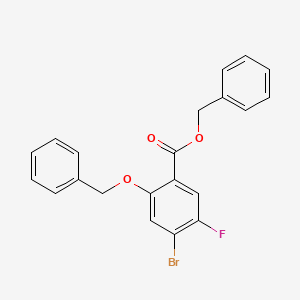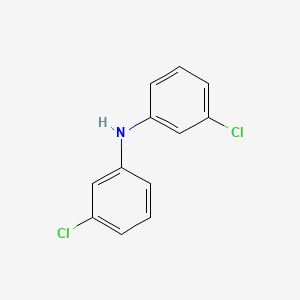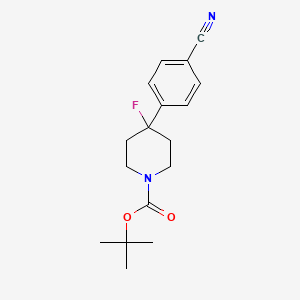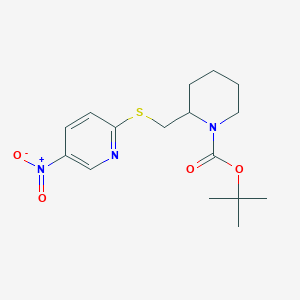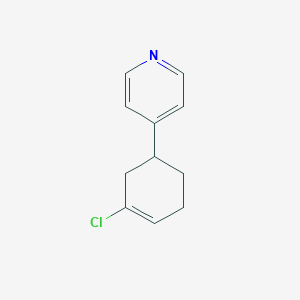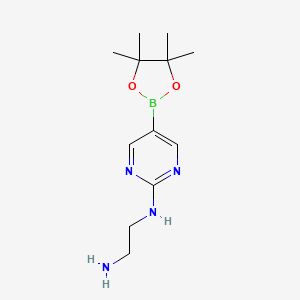![molecular formula C13H9NO2S B13965463 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C13H9NO2S and a molecular weight of 243.28 g/mol This compound features a pyrrolo[2,1-b]thiazole core substituted with a phenyl group at the 6-position and a carboxylic acid group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
科学研究应用
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its possible anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-b]thiazole-7-carboxylic acid: Lacks the phenyl group, which may affect its reactivity and biological activity.
6-Methylpyrrolo[2,1-b]thiazole-7-carboxylic acid: Substitution of the phenyl group with a methyl group can lead to different chemical and biological properties.
6-Phenylpyrrolo[2,1-b]thiazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse functionalization, making it a versatile compound in various research applications .
属性
分子式 |
C13H9NO2S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC 名称 |
6-phenylpyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)11-10(9-4-2-1-3-5-9)8-14-6-7-17-12(11)14/h1-8H,(H,15,16) |
InChI 键 |
SBKFRZIEYAFPPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN3C=CSC3=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


